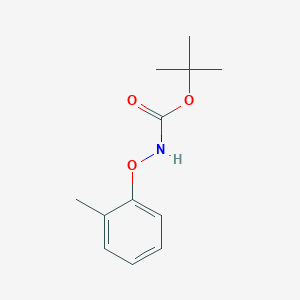![molecular formula C14H23N5O2 B14289210 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol CAS No. 123205-51-6](/img/structure/B14289210.png)
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol is a complex organic compound that features a purine base attached to an octane chain with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol typically involves the reaction of a purine derivative with an octane chain precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: A related compound with similar structural features but different functional groups.
Methyl 2-(6-amino-9H-purin-9-yl)acetate: Another similar compound used in various chemical and biological studies.
Uniqueness
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol is unique due to its specific combination of a purine base with an octane chain and hydroxyl groups. This structure provides distinct chemical and biological properties that make it valuable for research and industrial applications.
Propiedades
Número CAS |
123205-51-6 |
|---|---|
Fórmula molecular |
C14H23N5O2 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
2-[(6-aminopurin-9-yl)methyl]octane-1,2-diol |
InChI |
InChI=1S/C14H23N5O2/c1-2-3-4-5-6-14(21,8-20)7-19-10-18-11-12(15)16-9-17-13(11)19/h9-10,20-21H,2-8H2,1H3,(H2,15,16,17) |
Clave InChI |
SJGAJHSGKQPTHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CN1C=NC2=C(N=CN=C21)N)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


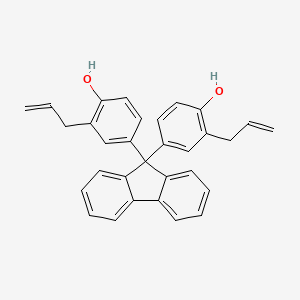
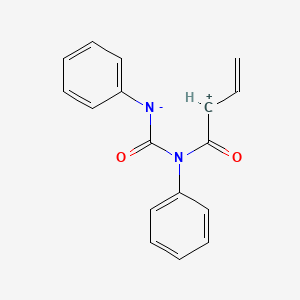

![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
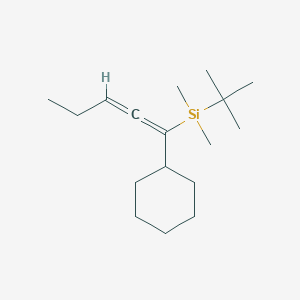
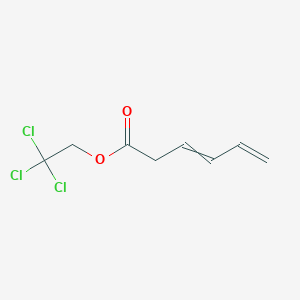
![5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B14289182.png)
![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)

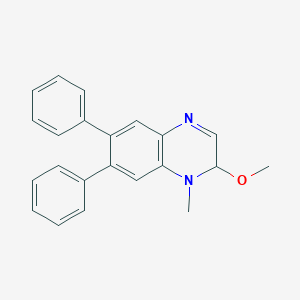
![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)

